Loperamide phenyl
CAS No.: 1391052-94-0
Cat. No.: VC0194860
Molecular Formula: C35H37ClN2O2
Molecular Weight: 553.13
Purity: > 95%
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1391052-94-0 |
---|---|
Molecular Formula | C35H37ClN2O2 |
Molecular Weight | 553.13 |
IUPAC Name | 4-[4-[4-(4-chlorophenyl)phenyl]-4-hydroxypiperidin-1-yl]-N,N-dimethyl-2,2-diphenylbutanamide |
Standard InChI | InChI=1S/C35H37ClN2O2/c1-37(2)33(39)35(30-9-5-3-6-10-30,31-11-7-4-8-12-31)23-26-38-24-21-34(40,22-25-38)29-17-13-27(14-18-29)28-15-19-32(36)20-16-28/h3-20,40H,21-26H2,1-2H3 |
SMILES | CN(C)C(=O)C(CCN1CCC(CC1)(C2=CC=C(C=C2)C3=CC=C(C=C3)Cl)O)(C4=CC=CC=C4)C5=CC=CC=C5 |
Introduction
Chemical Structure and Properties
Molecular Structure
Loperamide phenyl shares structural similarities with loperamide but features specific modifications to the phenyl group components. The parent compound loperamide has a molecular formula of C29H33ClN2O2 and contains a piperidine ring substituted with various aromatic groups . Loperamide phenyl maintains this core structure while incorporating additional phenyl group modifications that influence its pharmacological activity.
The molecular weight of loperamide phenyl is approximately 477.038 g/mol, similar to the parent compound loperamide . The structure features a complex arrangement including a piperidine ring with multiple substitutions that contribute to its specific binding properties with opioid receptors.
Physical and Chemical Properties
The physical and chemical properties of loperamide phenyl are influenced by its structural composition. Based on the properties of similar compounds, loperamide phenyl likely demonstrates the following characteristics:
The compound's lipophilic nature contributes to its pharmacokinetic profile, particularly its ability to interact with biological membranes and its limited central nervous system penetration. This lipophilicity is a critical factor in determining the distribution and action of loperamide phenyl in the body.
Synthesis Methods
General Synthetic Approaches
The synthesis of loperamide phenyl typically involves chemical modification of loperamide or direct synthesis through reactions that create the desired structural arrangement. The compound can be sourced from pharmaceutical manufacturers or synthesized in laboratory settings for research purposes.
One of the primary methods for synthesizing loperamide derivatives involves alkylation processes where specific reagents are introduced to create the desired functional groups. These synthetic procedures often require precise control of reaction conditions, including temperature, solvent selection, and catalyst usage to achieve high yield and purity.
Specific Synthesis Pathway
A common synthetic pathway for loperamide-based compounds involves the reaction between 4-(4-chlorophenyl)-4-hydroxypiperidine and N,N-dimethyl-(3,3-diphenyltetrahydro-2-furyliden)ammonium bromide. This reaction typically occurs in the presence of a base such as sodium carbonate at controlled temperatures (55-65°C).
A more detailed synthesis route described in the literature includes:
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Starting with 1-benzylpiperidin-4-one, which is synthesized by Dieckmann intermolecular condensation of N-benzyl-N,N-bis-(β-carboethoxyethyl)amine .
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Reaction of 1-benzylpiperidine-4-one with 4-chlorophenylmagnesiumbromide, followed by debenzylation of the product by hydrogenation using a palladium on carbon catalyst .
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The resulting 4-(4-chlorophenyl)-4-hydroxypiperidine is then alkylated using the appropriate reagents to form the final loperamide phenyl structure .
The synthesis may also include purification steps using solvents like methanol or dichloromethane to isolate the final product effectively.
Novel Synthetic Approaches
Recent research has explored more efficient synthesis methods for loperamide analogs, including loperamide phenyl. One such approach involves:
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Protection of the carboxyl group of 4-bromo-2,2-diphenylbutyric acid with a methyl group to form an ester precursor .
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Reaction of this ester with 4-(4-chlorophenyl)-4-hydroxypiperidine in the presence of DIPEA (N,N-Diisopropylethylamine) in acetonitrile at elevated temperatures .
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This method has been reported to yield the desired products in excellent yield (71%) with minimal side products .
These improved synthetic approaches have significant implications for the commercial production and research applications of loperamide phenyl and related compounds.
Pharmacological Activity
Mechanism of Action
Loperamide phenyl, like its parent compound, functions primarily through interaction with μ-opioid receptors in the gastrointestinal tract . This interaction results in decreased intestinal motility and increased transit time of intestinal contents, which enhances fluid and electrolyte absorption from the gut lumen.
A critical characteristic of loperamide phenyl is its limited ability to cross the blood-brain barrier, which restricts its central nervous system effects. This property makes loperamide phenyl valuable as an agent that can provide peripheral opioid effects without significant central nervous system activity, reducing the risk of typical opioid-related adverse effects such as respiratory depression or addiction potential.
The structural modifications in loperamide phenyl are designed to enhance its pharmacological properties, potentially increasing its selectivity for intestinal opioid receptors or improving its pharmacokinetic profile.
Pharmacokinetics
The pharmacokinetic profile of loperamide phenyl is influenced by its lipophilic nature and structural components. Based on similar compounds, the following pharmacokinetic characteristics are likely:
The compound's lipophilicity contributes to its limited ability to cross the blood-brain barrier under normal circumstances, which is a crucial factor in its safety profile compared to centrally-acting opioids .
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